molecular formula C10H4O3 B14232507 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol CAS No. 823813-76-9

3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol

Cat. No.: B14232507
CAS No.: 823813-76-9
M. Wt: 172.14 g/mol
InChI Key: QCYXLORUSUQBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is a complex organic compound characterized by multiple functional groups, including ethynyl, hydroxyethynyl, and diyne groups. This compound is notable for its unique structure, which includes both triple and double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diyne Backbone: The initial step involves the formation of the hex-3-ene-1,5-diyne backbone through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.

    Introduction of Ethynyl and Hydroxyethynyl Groups: Subsequent steps involve the introduction of ethynyl and hydroxyethynyl groups through nucleophilic addition reactions. These reactions often require the use of strong bases like sodium amide (NaNH2) and solvents such as liquid ammonia.

    Final Functionalization: The final step includes the functionalization of the compound to introduce the hydroxy groups, typically achieved through hydroboration-oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the triple bonds to double or single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethynyl groups, where nucleophiles like halides or amines replace the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect biological pathways. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity by generating reactive oxygen species (ROS) and other intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-Hexene-1,5-diyne-1,6-diol: Lacks the ethynyl and hydroxyethynyl groups, making it less reactive.

    4-Ethynyl-3-hexene-1,5-diyne-1,6-diol: Similar structure but different functional group positioning.

    3-(Hydroxyethynyl)-4-ethynyl-3-hexene-1,5-diyne-1,6-diol: A closely related compound with slight variations in functional groups.

Uniqueness

3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of ethynyl, hydroxyethynyl, and diyne groups, which confer distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

823813-76-9

Molecular Formula

C10H4O3

Molecular Weight

172.14 g/mol

IUPAC Name

3-ethynyl-4-(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol

InChI

InChI=1S/C10H4O3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1,11-13H

InChI Key

QCYXLORUSUQBCK-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#CO)C#CO)C#CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.